5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the 1,2,4-thiadiazole family, a class of five-membered heterocycles containing two nitrogen atoms and one sulfur atom. The 1,2,4-thiadiazole ring is distinguished by its sulfur atom at position 1 and adjacent nitrogen atoms at positions 2 and 4, creating a unique electronic environment that facilitates interactions with biological targets. The 4-fluorobenzyl substituent at position 5 introduces steric bulk and electron-withdrawing effects, while the amine group at position 3 contributes to hydrogen-bonding capabilities.
This structural arrangement places the compound within a broader category of sulfur-nitrogen heterocycles known for their electrophilic reactivity. The thiadiazole ring’s N-S bond acts as a thiol-trapping moiety, enabling covalent interactions with cysteine residues in enzymes. Comparative analysis with 1,3,4-thiadiazole derivatives (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide) reveals that positional isomerism significantly alters electronic properties and biological activity. For instance, the 1,2,4-thiadiazole scaffold exhibits greater electrophilicity than its 1,3,4 counterpart, enhancing its suitability for irreversible enzyme inhibition.
Historical Context of Thiadiazole Derivatives in Medicinal Chemistry
Thiadiazoles emerged as pharmacophores in the mid-20th century, with early applications in antimicrobial and antitumor agents. The discovery of their cysteine-targeting mechanism in the 1990s marked a turning point, particularly for enzyme inhibitors like H+/K+ ATPase blockers used in acid-related disorders. For example, compounds such as 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides demonstrated antiviral activity by inhibiting viral proteases through covalent bond formation with catalytic cysteines.
The synthesis of 1,2,4-thiadiazoles has evolved from harsh cyclization conditions to milder methods. A representative protocol involves cyclizing potassium salts of thiosemicarbazides in acidic media, as seen in the preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Modern approaches prioritize regioselectivity and functional group compatibility, enabling the incorporation of fluorinated aryl groups like the 4-fluorobenzyl moiety in 5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine.
Significance of Fluorophenyl Substituents in Bioactive Molecules
The 4-fluorophenyl group is a strategic modification in drug design due to fluorine’s high electronegativity and small atomic radius. These properties enhance membrane permeability and metabolic stability by reducing oxidative degradation. In 5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine, the fluorine atom withdraws electron density from the benzyl ring, polarizing the C-F bond and facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
Comparative studies between fluorophenyl and chlorophenyl analogs highlight fluorine’s unique effects. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibit stronger electron-withdrawing effects but poorer pharmacokinetic profiles due to chlorine’s larger size and potential toxicity. In contrast, the fluorophenyl group balances electronic modulation with biocompatibility, making it a preferred substituent in central nervous system-targeting agents and protease inhibitors.
Table 1: Comparative Properties of Thiadiazole Derivatives
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCAMSDLCIXBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NS2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Research has demonstrated that 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine exhibits significant biological activities:
- Antimicrobial Activity : Studies indicate that this compound displays potent activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapeutics.
The unique structural characteristics contribute to its ability to interact with biological targets effectively.
Case Studies and Research Findings
Several case studies have highlighted the applications of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine in drug discovery:
- Antimicrobial Studies : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : In vitro tests showed that it could significantly reduce cell viability in multiple cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia).
These findings suggest a promising future for this compound in therapeutic applications .
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Core Heterocycle: Triazole derivatives (e.g., 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine) exhibit different electronic properties compared to thiadiazoles, affecting hydrogen bonding and target binding .
- Fluorophenyl Positional Isomerism: The 3-fluorophenyl analogue (5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) demonstrates fungicidal activity, suggesting positional sensitivity in biological interactions .
Research Findings and Implications
Synthetic Accessibility: The target compound and its analogues are synthesized via high-yield routes (e.g., 72–85% yields for triazole-thiadiazole hybrids) . Ultrasonic techniques have been employed to improve reaction efficiency in related compounds .
Crystallographic Data: Isostructural compounds (e.g., 4-(4-fluorophenyl)-2-thiazole derivatives) crystallize in triclinic systems with planar conformations, influencing solubility and stability .
Toxicity and Discontinuation: The discontinuation of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine may reflect unoptimized toxicity profiles or inferior efficacy compared to newer derivatives, though explicit data are lacking .
Biological Activity
5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on recent studies and findings.
Structural Characteristics
The compound features a thiadiazole ring which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The substitution of a 4-fluorophenyl group enhances its biological activity and solubility properties. Thiadiazole derivatives are known for their wide range of pharmacological effects, making them valuable in medicinal chemistry.
Antimicrobial Properties
Thiadiazole derivatives, including 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine, have demonstrated significant antimicrobial activity. Research indicates that compounds with halogen substituents, such as fluorine, often exhibit enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Activity Against Bacteria : Studies have shown that the presence of fluorine increases the efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Some derivatives have shown inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Anticancer Potential
The anticancer activity of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine has been explored in various studies. The compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 1.6 |
| L1210 (murine leukemia) | 0.79 |
| CEM (human T-lymphocyte) | 1.2 |
These values indicate potent cytotoxicity, suggesting that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and phosphatidylserine externalization .
The mechanism by which 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells by activating caspases and releasing cytochrome c from mitochondria .
- Interaction with Cellular Targets : The fluorinated structure enhances lipophilicity and stability, facilitating better interaction with biological targets .
Synthesis
The synthesis of 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine typically involves the cyclization of thiosemicarbazide with appropriate halogenated benzyl derivatives under controlled conditions. A common method includes:
- Reaction of 4-fluorobenzyl chloride with thiosemicarbazide .
- Cyclization using dehydrating agents like phosphorus oxychloride to form the thiadiazole ring .
Case Studies
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Study on Antileukemic Activity : A series of thiadiazole compounds were synthesized and tested for their ability to induce apoptosis in leukemia cell lines. The results showed significant cytotoxicity linked to structural modifications similar to those present in 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine .
- Antimicrobial Efficacy Assessment : Another study evaluated multiple thiadiazole derivatives for their antimicrobial activities against various pathogens, confirming that fluorinated compounds exhibited superior activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 4-fluorobenzyl chloride with thiosemicarbazide derivatives under basic conditions (e.g., NaOH or K2CO3) . Microwave-assisted synthesis may improve efficiency by reducing reaction time and increasing yield compared to conventional heating . Variations in catalysts (e.g., iodine in KI) and solvents (e.g., DMF or ethanol) should be tested systematically to optimize regioselectivity .
- Data Note : Yields range from 40–75% depending on substituents and reaction time. Conflicting reports on optimal temperatures (70–90°C) suggest further kinetic studies are needed .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Tools :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiadiazole ring (δ ~8.1 ppm for NH2) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (calc. 223.06 g/mol for C9H8FN3S) .
- X-ray Crystallography : To resolve ambiguity in tautomeric forms (e.g., 1,2,4-thiadiazole vs. triazole derivatives) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Carbonic anhydrase or kinase inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How does the fluorobenzyl substituent influence physicochemical properties and bioactivity?
- Lipophilicity : The 4-fluorobenzyl group enhances logP (~2.5), improving membrane permeability compared to non-fluorinated analogs .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the thiadiazole ring, potentially enhancing interactions with biological targets (e.g., enzyme active sites) .
- Comparative Studies : Replace fluorobenzyl with chlorobenzyl or methoxybenzyl to assess SAR .
Q. What strategies resolve contradictions in reported cytotoxicity data across similar thiadiazole derivatives?
- Experimental Design :
- Standardize cell lines, culture conditions, and assay protocols (e.g., exposure time, serum concentration).
- Validate purity via HPLC (>95%) to exclude confounding impurities .
- Use isogenic cell lines to isolate compound-specific effects from genetic variability .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., EGFR, COX-2) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction : SwissADME to optimize solubility and reduce hepatotoxicity risks .
Q. What environmental stability and degradation pathways should be considered for this compound?
- Stability Tests :
- Hydrolytic Degradation : Incubate at pH 1–13 and monitor via LC-MS for breakdown products (e.g., sulfoxide formation) .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to assess photostability .
Methodological Challenges
Q. How can conflicting solubility data (e.g., 18.1 µg/mL at pH 7.4 vs. higher values in DMSO) be reconciled?
- Approach :
- Use standardized shake-flask method with buffer solutions (e.g., PBS) and validate via nephelometry .
- Compare with computational predictions (e.g., ALOGPS) to identify outliers due to aggregation .
Q. What advanced techniques are recommended for studying its mechanism of action?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
